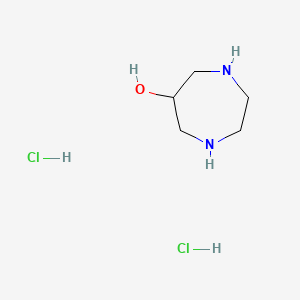

1,4-Diazepan-6-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of diazepines often involves reactions with halogeno compounds, nucleophilic substitution, and condensation reactions. For example, diazepines are normally brominated at the 6-position, highlighting a common pathway for substituting dihydrodiazepines at specific positions (Gorringe et al., 1969). Additionally, regiospecific synthesis methods have been developed to prepare diazepine derivatives, showcasing the diversity in synthetic approaches for these compounds (Núñez Alonso et al., 2020).

Molecular Structure Analysis

The molecular structure of diazepines can be complex, with certain derivatives exhibiting nonplanar molecules and varying degrees of torsion. X-ray crystallography provides insights into these structures, revealing how substituents affect the overall conformation of the molecule. For instance, the crystal structure of a specific diazepine derivative was determined, showing an extended conformation with no evidence for intermolecular π–π interactions, indicating the structural diversity within this class of compounds (Bertolasi et al., 2005).

Chemical Reactions and Properties

Diazepines undergo various chemical reactions, including halogenation, nucleophilic substitution, and condensation with aromatic aldehydes. These reactions can lead to the formation of a wide range of derivatives with different substituents and functional groups, demonstrating the chemical versatility of diazepines (Gorringe et al., 1970).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1,4-Diazepan-6-ol dihydrochloride and its derivatives exhibit a range of chemical behaviors and properties, which have been studied for various scientific applications. For instance, [1,4]-Diazepan-6-ols can be oxidized to ketones using specific oxidation conditions, and the fluorination of these diazepanones affords gem-difluorohomopiperazines. This process involves detosylation under microwave conditions, representing a rapid method to access the corresponding amines in high yields (Wellner, Sandin, & Pääkkönen, 2003).

Crystal Structures and Docking Studies

1,4-Diazepan-6-ol dihydrochloride derivatives have also been the subject of structural studies and docking analysis, highlighting their potential in the field of drug design and development. The crystal structures and conformational studies of certain 1,4-diazepines reveal that these compounds adopt specific conformations, and analysis indicates that they may inhibit at the active site of target proteins, potentially serving as drug molecules. This is supported by the formation of dimers through N-H…O hydrogen bonds in the compounds (Velusamy et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

1,4-diazepan-6-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c8-5-3-6-1-2-7-4-5;;/h5-8H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWVJQOPOACYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazepan-6-ol dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2495894.png)

![(1S,3R)-3-Acetyl-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,2-dimethylcyclobutane-1-carboxamide](/img/structure/B2495895.png)

![N-(4-methoxybenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2495900.png)

![3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2495901.png)

![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)

![N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide](/img/structure/B2495907.png)

![(E)-N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2495908.png)